
cyclopropylmethyl (2S)-2-amino-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate, also known as CPM, is an amino acid derivative that has been used in a variety of scientific research applications. CPM is a valuable tool for biochemists, physiologists, and other scientists, as it has a wide range of biochemical and physiological effects.
Scientific Research Applications
Enantiomeric Analysis in Fermented Foods
Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate's relevance extends into the study of fermented foods, where its enantiomeric distribution plays a role in understanding the Ehrlich pathway. This pathway involves the enzymatic conversion of amino acids to alcohols, aldehydes, and acids, providing insights into the fermentation processes that impact food flavors and aromas. Notably, the enantiomeric ratios of related compounds, such as 2-methylbutanol, 2-methylbutanal, and 2-methylbutanoic acid, serve as indicators of the underlying biochemical mechanisms in various fermented products (Matheis, Granvogl, & Schieberle, 2016).
Plant Growth Regulation
The compound has been synthesized and explored for its potential as a plant growth regulator. Research focusing on its stereochemistry has led to a better understanding of its biological activity. This was demonstrated through the total synthesis and determination of the stereochemistry of a closely related compound, 2-amino-3-cyclopropylbutanoic acid, isolated from the mushroom Amanita castanopsidis Hongo, highlighting its role in plant growth regulation (Morimoto et al., 2002).
Anticancer Drug Synthesis
This compound's structural motif is utilized in the synthesis of Schiff base organotin(IV) complexes with potential anticancer properties. These complexes, characterized by amino acetate functionalization, exhibit significant cytotoxicity against various human tumor cell lines, underscoring the compound's utility in medicinal chemistry and drug design (Basu Baul et al., 2009).
Wine Aroma Contributions
The study of ethyl 2-methylbutanoate enantiomers, structurally related to this compound, in wine provides insights into the sensory impacts of fermentation-derived compounds. The predominance of specific enantiomers contributes to the nuanced aroma profile of wines, enhancing our understanding of flavor chemistry and the sensory evaluation of alcoholic beverages (Lytra et al., 2014).
Toxicity and Biological Activity
The cyclopropyl amino acid derivatives have been explored for their toxicological effects on various organisms, offering insights into their potential applications and safety considerations in different contexts. For example, compounds isolated from Amanita cokeri exhibit toxicity towards certain fungi, arthropods, and bacteria, which could inform their use in pest control or as lead compounds for further drug development (Drehmel & Chilton, 2002).
properties
IUPAC Name |
cyclopropylmethyl (2S)-2-amino-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(10)9(11)12-5-7-3-4-7/h6-8H,3-5,10H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGRQGPILOAQR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

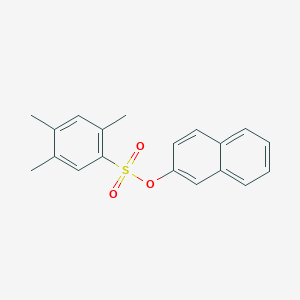
![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2778227.png)
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)
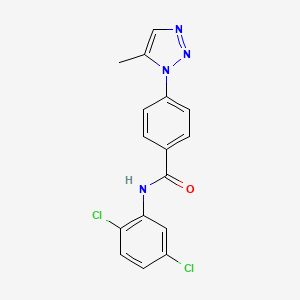
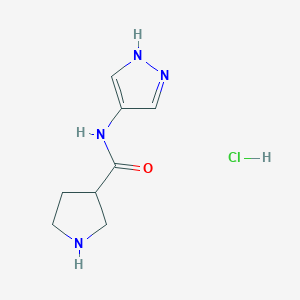


![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)
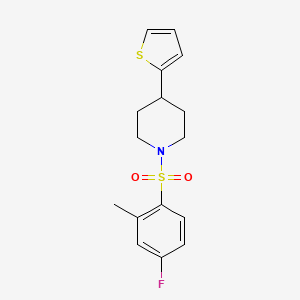
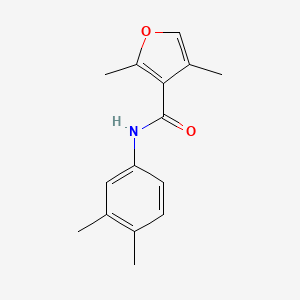

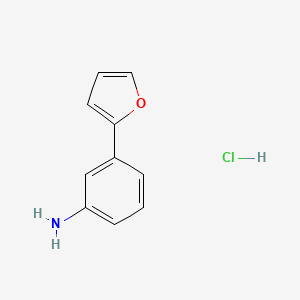
![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)